molecular formula C34H36N6O7S B13039490 Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 6087-75-8

Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B13039490
CAS No.: 6087-75-8
M. Wt: 672.8 g/mol
InChI Key: FAHRAVGOUZCDSF-UHFFFAOYSA-N
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Description

This compound is a highly complex organic molecule featuring a 1,3-dioxane ring, a pyrrolidin-2,5-dione (succinimide) core, and a tetrazole-thioether moiety. The hydroxymethylphenyl and tetrazole-sulfanyl groups may enhance solubility and metabolic stability, respectively, compared to simpler analogs .

Properties

CAS No.

6087-75-8

Molecular Formula

C34H36N6O7S

Molecular Weight

672.8 g/mol

IUPAC Name

benzyl N-[1-[[4-[4-[4-(hydroxymethyl)phenyl]-5-methyl-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]methyl]-2,5-dioxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C34H36N6O7S/c1-21-28(20-48-33-36-37-38-39(33)2)46-32(47-30(21)25-12-10-23(18-41)11-13-25)26-14-8-22(9-15-26)17-40-29(42)16-27(31(40)43)35-34(44)45-19-24-6-4-3-5-7-24/h3-15,21,27-28,30,32,41H,16-20H2,1-2H3,(H,35,44)

InChI Key

FAHRAVGOUZCDSF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN4C(=O)CC(C4=O)NC(=O)OCC5=CC=CC=C5)CSC6=NN=NN6C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The preparation typically follows a convergent multi-step synthesis involving:

  • Step 1: Synthesis of the 1,3-dioxane intermediate
    The 1,3-dioxane ring is formed by acetalization of a suitable diol with an aldehyde or ketone precursor, often under acid catalysis. The methyl substitution at C-5 is introduced via selective alkylation or starting from a methyl-substituted diol.

  • Step 2: Introduction of the tetrazole sulfanyl methyl substituent
    The tetrazole moiety is introduced by nucleophilic substitution, where a halomethyl intermediate on the dioxane ring is reacted with a 1-methyl-1H-tetrazole thiolate anion, forming a sulfanyl methyl linkage.

  • Step 3: Attachment of the hydroxymethylphenyl group
    A 4-(hydroxymethyl)phenyl substituent is introduced via cross-coupling or nucleophilic substitution on the dioxane or phenyl ring, depending on the synthetic sequence.

  • Step 4: Formation of the carbamate on the pyrrolidinone ring
    The pyrrolidin-2,5-dione (succinimide) core is functionalized at the nitrogen with benzyl carbamate. This is typically achieved by reaction of the amino group with benzyl chloroformate under mild conditions.

  • Step 5: Final coupling and purification
    The substituted phenyl groups and pyrrolidinone carbamate are coupled via a benzylmethyl linkage, often through reductive amination or nucleophilic substitution, followed by purification steps such as recrystallization or chromatography.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Notes
1 Acetalization Diol + aldehyde/ketone, acid catalyst (e.g., p-TsOH) Dry toluene or DCM 25–80 °C 4–12 h Use Dean-Stark apparatus for water removal
2 Nucleophilic substitution Halomethyl intermediate + 1-methyl-1H-tetrazole thiolate DMF or DMSO 50–80 °C 6–24 h Anhydrous conditions to prevent hydrolysis
3 Aromatic substitution 4-(hydroxymethyl)phenyl boronic acid or halide, Pd catalyst (if cross-coupling) THF or dioxane 60–90 °C 12–24 h Use Pd(PPh3)4 or similar catalyst
4 Carbamate formation Pyrrolidinone amine + benzyl chloroformate Dichloromethane, base (e.g., triethylamine) 0–25 °C 1–3 h Maintain low temperature to avoid side reactions
5 Coupling Benzylmethylation via reductive amination or nucleophilic substitution MeOH or acetonitrile Room temperature 12–24 h Use mild reducing agents like NaBH3CN if reductive amination

Characterization and Quality Control

Research Findings and Optimization Insights

  • Yield Optimization:
    Careful control of temperature and solvent polarity during acetalization and substitution steps improves yield and selectivity.

  • Purity Enhancement:
    Use of chromatographic purification (e.g., preparative HPLC) is critical due to the compound’s complexity.

  • Stability Considerations:
    The tetrazole sulfanyl methyl group is sensitive to oxidation; inert atmosphere (nitrogen or argon) is recommended during synthesis.

Summary Table of Preparation Method

Preparation Stage Key Reaction Critical Parameters Outcome
1. Dioxane ring formation Acid-catalyzed acetalization Dry solvent, reflux, water removal Stereoselective 1,3-dioxane intermediate
2. Tetrazole substitution Nucleophilic substitution Anhydrous DMF, 60–80 °C Tetrazole sulfanyl methyl functionalization
3. Aromatic substitution Pd-catalyzed cross-coupling Pd catalyst, base, moderate heat Introduction of hydroxymethylphenyl group
4. Carbamate formation Reaction with benzyl chloroformate Low temperature, base Formation of benzyl carbamate on pyrrolidinone
5. Final coupling & purification Reductive amination or nucleophilic substitution Mild reducing agent, chromatography Target compound with high purity

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The tetrazole and dioxane rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while nucleophilic substitution can introduce various functional groups into the tetrazole or dioxane rings.

Scientific Research Applications

Medicinal Chemistry

The carbamate functional group is known for its significant role in enhancing the biological activity of various pharmaceutical compounds. The incorporation of carbamate moieties can improve the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability. This is particularly relevant for compounds used in treating neurodegenerative diseases and cancers.

Case Studies in Drug Development

  • Anticancer Agents : Research indicates that modifying existing anticancer compounds by introducing carbamate groups can lead to enhanced potency and reduced toxicity. For instance, derivatives of betulinic acid with carbamate groups have shown increased antitumor activity .
  • Neurodegenerative Disorders : Carbamates are integral in the design of cholinesterase inhibitors used to treat conditions like Alzheimer's disease. Compounds such as rivastigmine utilize the carbamate structure to enhance their efficacy and duration of action .

Synthetic Applications

Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate can be employed as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.

Synthesis of Bioactive Compounds

Recent studies have highlighted the utility of benzyl carbamate derivatives in synthesizing bioactive phosphorous dipeptides and other pharmaceuticals. These compounds can serve as precursors for more complex structures utilized in drug formulation .

Agricultural Applications

While primarily focused on medicinal chemistry, the structural features of benzyl carbamate derivatives also lend themselves to agricultural applications. Carbamates are widely used as pesticides due to their effectiveness against a range of pests while being less toxic than older organochlorine pesticides.

Pesticide Development

Carbamate-based pesticides are designed to target specific enzymes in pests, thereby minimizing harm to non-target organisms. The ability to modify the carbamate structure allows for the development of more effective and environmentally friendly pest control agents .

Material Science

The unique properties of benzyl carbamate derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

Research has shown that incorporating benzyl carbamate into polymer matrices can enhance mechanical properties and thermal stability. This is particularly beneficial for creating advanced materials used in coatings and packaging .

Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryEnhances drug potency and stabilityRivastigmine, Betulinic acid derivatives
Synthetic ApplicationsServes as an intermediate for synthesizing bioactive compoundsPhosphorous dipeptides
Agricultural ApplicationsUsed as effective pesticides with lower toxicityCarbamate-based insecticides
Material ScienceImproves properties of polymers and coatingsEnhanced mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl and tetrazole groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Functional Groups

The compound’s closest analogs (based on functional groups and scaffold similarity) include:

Compound Name Similarity Score Key Functional Groups CAS No. Molecular Weight
Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate 1.00 1,3-dioxolane, carbamate 939426-84-3 307.3 g/mol
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate 0.85 Tetrazole, carbamate, pyridine 1220910-89-3 404.4 g/mol
Benzyl (3-hydroxycyclohexyl)carbamate 0.75 Cyclohexanol, carbamate 274693-53-7 265.3 g/mol

Key Observations :

  • The tetrazole-sulfanyl group (vs. simple tetrazole in 1220910-89-3) may enhance metal-binding capacity, relevant to enzyme inhibition .

Biological Activity

Benzyl carbamates are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The compound in focus, Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate, exhibits significant potential in medicinal chemistry. This article explores its biological activity through various studies and findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Benzyl Group : Known for its hydrophobic characteristics, enhancing membrane permeability.
  • Dioxopyrrolidine : Contributes to the compound's ability to interact with biological targets.
  • Tetrazole Moiety : Often associated with enhanced pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Antimicrobial Activity

Research indicates that benzyl carbamates exhibit potent antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of benzyl carbamate can inhibit the growth of various bacteria, particularly Gram-positive strains. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain bacterial strains, indicating strong antibacterial potential .

Enzyme Inhibition

Benzyl carbamates have been studied for their ability to inhibit key enzymes:

  • Cholinesterase Inhibition : Some derivatives have shown selective inhibition of butyrylcholinesterase (BuChE), which is significant for developing treatments for Alzheimer's disease. For example, a related study reported a potent BuChE inhibitor with an IC50 value of 5.00 μM .
  • BACE1 Inhibition : Certain benzyl carbamate derivatives have been tested for their ability to inhibit BACE1, an enzyme involved in the pathogenesis of Alzheimer's disease. One compound showed approximately 28% inhibition at a concentration of 10 µM .

Case Studies

Several case studies highlight the biological activity of benzyl carbamates:

  • Antibacterial Activity Against Staphylococcus aureus :
    • A series of benzyl (3-benzyl-5-hydroxyphenyl)carbamates were evaluated against drug-resistant strains of Staphylococcus aureus. The most effective compound exhibited an MIC of 10 µg/mL and was effective against both sensitive and resistant strains .
  • Cholinesterase Inhibitors :
    • A study focused on the synthesis and evaluation of N-benzylpiperidine and N-benzylpiperazine derivatives showed that certain carbamate derivatives were selective inhibitors of BuChE, which could lead to potential therapeutic applications in neurodegenerative diseases .

Research Findings Table

The following table summarizes key research findings related to the biological activity of benzyl carbamates:

CompoundBiological ActivityMIC/IC50 ValueReference
Benzyl Carbamate Derivative AAntibacterial against S. aureus10 µg/mL
Benzyl Carbamate Derivative BBuChE InhibitionIC50 = 5.00 μM
Benzyl Carbamate Derivative CBACE1 Inhibition~28% at 10 µM

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this polyfunctional compound requires multi-step protocols, including carbamate formation, tetrazole-thioether coupling, and dioxane ring assembly. Key steps involve:
  • Carbamate Protection : Use benzyloxycarbonyl (Cbz) groups for amine protection, employing trichloroisocyanuric acid (TCICA) as a catalyst in acetonitrile for efficient coupling .
  • Tetrazole-thioether Linkage : Optimize reaction time (1–2 hours) and temperature (25–40°C) to prevent tetrazole ring decomposition. Potassium carbonate is recommended as a base to stabilize intermediates .
  • Green Chemistry : Replace halogenated solvents with ethyl acetate or acetone to reduce environmental impact while maintaining yield (>75%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : A hybrid approach is critical due to structural complexity:
  • X-ray Crystallography : Use SHELXL for high-resolution refinement to resolve stereochemistry and confirm dioxane/tetrazole conformations. Low-temperature (100 K) data collection minimizes thermal motion artifacts .
  • NMR Spectroscopy : Employ 13C^{13}\text{C}-DEPTH and 19F^{19}\text{F}-NMR to assign carbamate and trifluoromethyl groups. Coupling constants (JHH>8.0HzJ_{\text{HH}} > 8.0 \, \text{Hz}) indicate restricted rotation in the dioxane ring .
  • Mass Spectrometry : High-resolution ESI-MS with sodium adducts ([M+Na]+^+) confirms molecular weight (±0.001 Da accuracy) .

Q. How should researchers assess the compound’s stability under different experimental conditions?

  • Methodological Answer : Design a split-plot stability study:
  • Variables : pH (2–12), temperature (4–50°C), and solvent polarity (water, DMSO, ethanol).
  • Analysis : Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius kinetics to predict shelf-life (e.g., t90_{90} > 6 months at 4°C in ethanol) .
  • Critical Observations : The tetrazole-thioether bond is prone to hydrolysis at pH > 10, requiring buffered conditions (pH 7.4 ± 0.2) for biological assays .

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :
  • Toxicity Mitigation : Use fume hoods and nitrile gloves due to tetrazole-derived cyanide release risks during combustion .
  • Storage : Stabilize in amber vials under nitrogen at -20°C to prevent carbamate hydrolysis.
  • Regulatory Compliance : Follow DEA List I guidelines for benzyl-containing precursors .

Advanced Research Questions

Q. How can computational tools predict the compound’s reactivity and non-covalent interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic (tetrazole N-atoms) and electrophilic (carbamate carbonyl) sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) to assess aggregation behavior. Radial distribution functions (RDFs) reveal hydrogen bonds between hydroxymethyl groups and water .
  • Chemical Space Analysis : Compare with analogs in ChEMBL or PubChem to prioritize derivatives for synthesis .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, reactivity) be resolved?

  • Methodological Answer :
  • X-ray vs DFT Discrepancies : If crystallographic bond lengths deviate >0.05 Å from DFT-optimized structures, re-evaluate dispersion corrections (e.g., D3-BJ method) or consider dynamic effects via metadynamics .
  • Reactivity Mismatches : Validate predicted reaction pathways using stopped-flow NMR or time-resolved IR spectroscopy under inert conditions .

Q. What strategies improve synthetic route efficiency using green chemistry principles?

  • Methodological Answer :
  • Catalyst Screening : Test Bi(III)-based Lewis acids for dioxane cyclization to reduce metal waste .
  • Solvent Recycling : Implement azeotropic distillation for acetonitrile recovery (>90% efficiency) .
  • Atom Economy : Replace stoichiometric reagents with catalytic TCICA for Cbz group installation .

Q. How do non-covalent interactions (NCIs) influence crystallization and supramolecular assembly?

  • Methodological Answer :
  • Crystallization Screens : Use the “Morphochem” approach with 36 solvent combinations to map π-π (tetrazole-benzyl) and C-H···O (dioxane-carbamate) interactions .
  • Hirshfeld Surface Analysis : Quantify interaction fingerprints (e.g., 12% van der Waals, 8% hydrogen bonding) to rationalize polymorph stability .

Q. What environmental impact assessments are required for this compound?

  • Methodological Answer :
  • Persistence Testing : Conduct OECD 301F biodegradation assays. Tetrazole derivatives often show half-lives >60 days, necessitating advanced oxidation (UV/H2_2O2_2) for wastewater treatment .
  • Ecotoxicology : Use Daphnia magna acute toxicity models (LC50_{50} < 10 mg/L requires mitigation protocols) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Fragment Libraries : Synthesize 20 derivatives with systematic variations (e.g., tetrazole → triazole, dioxane → tetrahydropyran).
  • Biological Assays : Use split-plot designs to test cytotoxicity (CC50_{50}) and target binding (IC50_{50}) across 3 cell lines .
  • QSAR Modeling : Apply Random Forest regression to correlate logP values (>3.5) with membrane permeability .

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